molecular formula C20H26N2O B2956634 N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide CAS No. 2034568-94-8

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2956634
CAS No.: 2034568-94-8
M. Wt: 310.441
InChI Key: JUWNPVGWEARKEI-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule designed for research applications, integrating an adamantane moiety with a pyridine-methylcarboxamide structure. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of compounds that target neurological receptors. The adamantane group is a well-known pharmacophore that enhances lipid solubility and can influence binding affinity to specific targets. This compound is strictly intended for research purposes in laboratory settings. Its potential applications are derived from its structural similarity to other characterized adamantane-carboxamide derivatives. For instance, closely related compounds have been investigated as potent and selective antagonists for 5-HT2 receptors, which are critical targets in the study of platelet aggregation and various central nervous system functions . The inclusion of the cyclopropylpyridinyl group may further modulate the compound's selectivity and interaction with enzymatic or receptor binding sites, making it a valuable chemical probe for investigating signal transduction pathways. Applications & Research Value: • Medicinal Chemistry Research: Serves as a key intermediate or target molecule in the design and synthesis of novel therapeutic candidates. • Neuroscience Research: Its structural class suggests potential utility in studying serotonin receptor (5-HT) subtypes and their associated physiological effects . • Biochemical Profiling: Useful for in vitro assays to determine binding affinity, selectivity, and functional activity against a panel of biological targets. Important Notice: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-19(20-7-13-3-14(8-20)5-15(4-13)9-20)22-11-16-6-18(12-21-10-16)17-1-2-17/h6,10,12-15,17H,1-5,7-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWNPVGWEARKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the adamantane carboxamide group. Key steps in the synthesis may include:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Amidation: Formation of the carboxamide bond through reaction with adamantane-1-carboxylic acid or its derivatives.

    Purification: Use of chromatographic techniques to isolate and purify the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Studied for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide and its closest analog, N-(1-naphthyl)adamantane-1-carboxamide (CAS: 121768-37-4) :

Property This compound N-(1-naphthyl)adamantane-1-carboxamide
Molecular Formula C₂₀H₂₇N₂O C₂₁H₂₃NO
Molecular Weight (g/mol) 311.44 305.41
Substituent (5-cyclopropylpyridin-3-yl)methyl 1-naphthyl
Key Features - Pyridine enhances polarity - Naphthyl increases hydrophobicity
- Cyclopropyl adds steric hindrance - Planar aromatic system
IUPAC InChIKey Not reported in provided sources RJZASJFLYAWUDU-UHFFFAOYSA-N

Substituent-Driven Properties

Polarity and Solubility :

  • The pyridine group in this compound introduces a polar heteroaromatic ring, likely improving aqueous solubility compared to the purely hydrophobic naphthyl group in N-(1-naphthyl)adamantane-1-carboxamide.
  • The cyclopropyl group may reduce solubility due to steric effects but could enhance metabolic stability by shielding reactive sites.

Biological Activity :

  • Pyridine-containing analogs often exhibit improved binding to enzymes or receptors with polar active sites (e.g., kinases).
  • Naphthyl-substituted adamantanes, such as N-(1-naphthyl)adamantane-1-carboxamide, are more suited for targeting aromatic-rich environments, such as lipid bilayers or hydrophobic protein pockets.

Synthetic Accessibility :

  • The naphthyl derivative’s synthesis is straightforward due to the commercial availability of 1-naphthylamine.
  • The pyridine-cyclopropyl motif in this compound requires multi-step functionalization, increasing synthetic complexity.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound combines the structural stability of adamantane with the pharmacophoric properties of pyridine, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H26N2O2C_{18}H_{26}N_{2}O_{2}. Its structure comprises an adamantane core, which provides rigidity, and a cyclopropyl-substituted pyridine moiety that may contribute to its biological interactions.

The biological activity of this compound is thought to involve interactions with specific protein targets. The adamantane moiety can fit into hydrophobic pockets of proteins, while the pyridine ring can engage in hydrogen bonding with amino acid residues. This dual interaction mechanism may modulate enzyme activities or receptor functions, leading to various pharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antiviral Activity : Similar compounds have been shown to inhibit viral replication, particularly in the context of RNA viruses.
  • Anticancer Potential : The compound may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2.
  • Neuroprotective Effects : Some studies suggest that derivatives of adamantane can protect neuronal cells from oxidative stress.

Data Table: Biological Activities

Activity Effect Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Antiviral Research : A study demonstrated that derivatives similar to this compound showed significant antiviral activity against influenza viruses. The mechanism involved interference with viral entry into host cells.
  • Cancer Cell Studies : In vitro studies revealed that the compound could reduce cell viability in various cancer cell lines through the activation of apoptotic pathways. This was linked to the downregulation of Bcl-2 expression.
  • Neuroprotection : Research on neuroprotective effects highlighted that compounds with similar structures could mitigate neuronal damage in models of Parkinson's disease, suggesting a potential role in neurodegenerative disorders.

Q & A

Q. What are the established synthetic methodologies for N-[(5-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide?

The compound can be synthesized via nucleophilic acyl substitution. A general protocol involves reacting 5-cyclopropylpyridin-3-ylmethylamine with adamantane-1-carbonyl chloride in anhydrous toluene or tetrahydrofuran (THF) under basic conditions (e.g., K₂CO₃ or Et₃N). The reaction is typically stirred for 4–6 hours at room temperature, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). This method is adapted from analogous adamantane carboxamide syntheses, where yields range from 56% to 75% depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • ¹H/¹³C NMR : Key signals include adamantane protons (1.7–2.1 ppm, multiplet) and pyridine/cyclopropyl protons (6.8–8.5 ppm for aromatic regions, 0.6–1.2 ppm for cyclopropyl).
  • HRMS (ESI) : Molecular ion peaks ([M+H]⁺) are used to confirm the molecular formula.
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are diagnostic .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid inhalation or skin contact; adamantane derivatives may exhibit irritancy.
  • Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets for structurally related adamantane-carboxylic acids emphasize these precautions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but could increase side reactions.
  • Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or microwave-assisted synthesis can reduce reaction time and improve yields (e.g., from 11% to 51% in analogous isocyanide-based syntheses) .
  • Purification : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural analysis?

  • 2D NMR Techniques : HSQC and HMBC correlations can resolve ambiguities in proton-carbon connectivity, particularly for overlapping signals in the adamantane or pyridine moieties.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding signal assignment. For example, discrepancies in carbonyl carbon shifts (±2 ppm) were resolved by comparing experimental and computed ¹³C NMR data .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Modular Substituent Variation : Replace the cyclopropyl group on the pyridine ring with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups to assess electronic effects on bioactivity.
  • Adamantane Modifications : Introduce halogen atoms (e.g., -F, -Cl) at the adamantane bridgehead to study steric and hydrophobic interactions. Biological evaluation of similar aminothiazole-adamantane hybrids demonstrated antifungal activity, guiding SAR development .

Q. How can researchers address challenges in scaling up the synthesis for preclinical studies?

  • Process Chemistry : Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Batch vs. Flow Chemistry : Continuous flow systems improve reproducibility for intermediates prone to degradation (e.g., nitroaromatic precursors) .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (temperature, stirring rate) meticulously, as minor variations can significantly impact yields in adamantane-based syntheses .
  • Analytical Cross-Validation : Correlate HRMS data with elemental analysis to confirm purity (>95%) before biological testing .

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